2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride
CAS No.:
VCID: VC18119189
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride is a fluorinated organic compound that holds significant interest in both medicinal chemistry and material science. This compound belongs to the category of halogenated amines, specifically aromatic amines, due to the presence of fluorine substituents and an amine functional group. Its chemical structure features a phenyl ring substituted with both a trifluoromethyl group and a fluorine atom, attached to an ethylamine chain. Synthesis MethodsThe synthesis of 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride typically involves careful control of temperature and pH to ensure high yields and purity. Common solvents used in these reactions include ethanol or methanol to facilitate better solubility and reaction kinetics. Biological and Chemical ReactionsThis compound can participate in various chemical reactions due to its functional groups. These reactions often require specific conditions such as temperature control and the use of catalysts or protective groups to prevent unwanted side reactions. In biological systems, fluorinated amines like this compound may exhibit enhanced binding affinity due to their unique electronic properties. Safety and HazardsSafety data indicates that 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride may cause irritation upon contact with skin or eyes. Precautionary measures suggest avoiding inhalation and contact with skin. The compound is classified with hazard statements similar to other halogenated amines, including skin and eye irritation and potential respiratory issues.
Applications and Research Findings2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride is often studied for its potential use in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl groups. Research into similar compounds suggests that fluorinated amines can exhibit enhanced biological activity, making them promising candidates for therapeutic applications. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride | ||||||||
Molecular Formula | C9H10ClF4N | ||||||||
Molecular Weight | 243.63 g/mol | ||||||||
IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | ||||||||
Standard InChI | InChI=1S/C9H9F4N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H | ||||||||
Standard InChIKey | SNIMEYQKBMZTMZ-UHFFFAOYSA-N | ||||||||
Canonical SMILES | C1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl | ||||||||
PubChem Compound | 68558225 | ||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume